Cas no 514801-21-9 (N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine)
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
- (1,5-DIMETHYL-1 H-PYRAZOL-4-YLMETHYL)-METHYL-AMINE
- N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
- [(1,5-dimethylpyrazol-4-yl)methyl]methylamine
- 1h-pyrazole-4-methanamine, n,1,5-trimethyl-
- AC1LCAVQ
- AC1Q4WM3
- SBB019556
- SureCN4207236
- STK348682
- ALBB-004651
- (1,5-dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, AldrichCPR
- DTXSID40341444
- FS-5791
- GVBFGLTZOPGOSB-UHFFFAOYSA-N
- [(1,5-dimethyl-1h-pyrazol-4-yl)methyl](methyl)amine
- 1-(1,5-Dimethylpyrazol-4-yl)-N-methyl-methanamine
- 1-(1,5-dimethylpyrazol-4-yl)-N-methylmethanamine
- (1,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
- SCHEMBL4207236
- (1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine #
- MFCD02055850
- DB-016216
- Methanamine, N-(1,5-dimethyl-4-pyrazolylmethyl)-
- AKOS000304085
- [(1,5-dimethylpyrazol-4-yl)methyl](methyl)amine
- CS-0279962
- EN300-190141
- (1,5-Dimethyl-1 H -pyrazol-4-ylmethyl)-methyl-amine
- 514801-21-9
- N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine
-
- MDL: MFCD02055850
- Inchi: 1S/C7H13N3/c1-6-7(4-8-2)5-9-10(6)3/h5,8H,4H2,1-3H3
- InChI Key: GVBFGLTZOPGOSB-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(C=N1)CNC
Computed Properties
- Exact Mass: 139.11109
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 29.8Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 220.2±25.0 °C at 760 mmHg
- Flash Point: 87.0±23.2 °C
- PSA: 29.85
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036610-500mg |
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 500mg |
2568CNY | 2021-05-07 | ||
| Fluorochem | 029314-1g |
1,5-Dimethyl-1 H -pyrazol-4-ylmethyl)-methyl-amine |
514801-21-9 | 95% | 1g |
£88.00 | 2022-03-01 | |
| Fluorochem | 029314-5g |
1,5-Dimethyl-1 H -pyrazol-4-ylmethyl)-methyl-amine |
514801-21-9 | 95% | 5g |
£257.00 | 2022-03-01 | |
| Chemenu | CM115531-5g |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 95% | 5g |
$600 | 2021-08-06 | |
| Chemenu | CM115531-10g |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 95% | 10g |
$960 | 2021-08-06 | |
| Chemenu | CM115531-25g |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 95% | 25g |
$1800 | 2021-08-06 | |
| TRC | D481613-10mg |
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D481613-50mg |
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D481613-100mg |
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM115531-1g |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine |
514801-21-9 | 95% | 1g |
$*** | 2023-03-29 |
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine Suppliers
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine
Professional Introduction to N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine (CAS No. 514801-21-9)
N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 514801-21-9, has garnered attention due to its potential applications in drug development and molecular research. The presence of a pyrazole core with dimethyl and methyl substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its pharmacological significance. Pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. In particular, derivatives of pyrazole have been extensively studied for their role in modulating enzyme activities and interacting with biological targets. The specific substitution pattern in N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine enhances its reactivity and binding affinity, making it a valuable building block in medicinal chemistry.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The compound N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine has been explored in several research studies for its potential role in inhibiting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its efficacy in modulating the activity of enzymes such as kinases and phosphodiesterases, which are crucial targets in treating conditions like cancer and neurodegenerative disorders.
The synthesis of N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex pyrazole framework. These methods not only enhance the efficiency of synthesis but also allow for the introduction of various functional groups, thereby expanding the scope of derivatives that can be generated.
In addition to its synthetic significance, N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine has shown promise in preclinical studies as a lead compound for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in areas such as immunomodulation and anti-infective therapy. Researchers are exploring its efficacy in treating infections caused by resistant bacterial strains and its potential as an adjuvant in immunotherapy regimens.
The structural features of N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine contribute to its unique physicochemical properties, which are essential for drug-like characteristics such as solubility, bioavailability, and metabolic stability. Computational modeling and molecular dynamics simulations have been employed to understand how this compound interacts with biological targets at the molecular level. These studies provide insights into the binding mechanisms and help in designing analogs with improved pharmacological profiles.
The pharmaceutical industry continues to invest in research aimed at discovering new therapeutic agents derived from heterocyclic compounds like N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in drug discovery pipelines. The development of high-throughput screening technologies has accelerated the identification of promising compounds for further optimization.
The future prospects of N-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-N-methylamine are promising, with ongoing research focusing on expanding its applications in medicine and biotechnology. As our understanding of disease mechanisms advances, compounds like this will play a crucial role in developing targeted therapies that address unmet medical needs. The integration of artificial intelligence and machine learning into drug discovery processes is also expected to enhance the efficiency of identifying new derivatives with enhanced therapeutic potential.
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